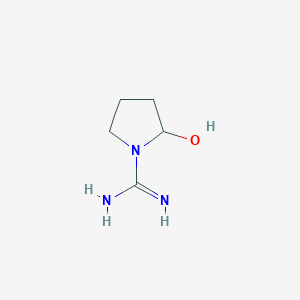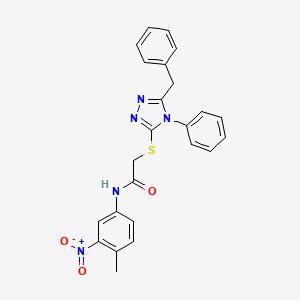
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bencil-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(4-metil-3-nitrofenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-Bencil-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(4-metil-3-nitrofenil)acetamida generalmente implica los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Formación de tioéter: El anillo de triazol luego reacciona con un compuesto de tiol para introducir el enlace tioéter.
Formación de acetamida: Finalmente, el compuesto se aciló con un derivado de acetamida para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperoxibenzoico.
Reducción: Se pueden usar agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Se pueden emplear reactivos como halógenos, agentes de nitración o agentes de sulfonación en condiciones apropiadas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como un bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos basados en triazol.
Biología
En la investigación biológica, los derivados de triazol a menudo se estudian por su potencial como inhibidores enzimáticos, agentes antimicrobianos y compuestos anticancerígenos.
Medicina
Industria
En el sector industrial, tales compuestos se pueden utilizar en el desarrollo de nuevos materiales, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((5-Bencil-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(4-metil-3-nitrofenil)acetamida probablemente involucra interacciones con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-triazol: Estos compuestos comparten la estructura del anillo de triazol y a menudo exhiben actividades biológicas similares.
Compuestos que contienen tioéter: Los compuestos con enlaces tioéter son conocidos por su estabilidad y propiedades químicas únicas.
Compuestos nitroaromáticos: Estos compuestos se caracterizan por la presencia de grupos nitro, que pueden influir en su reactividad y actividad biológica.
Singularidad
La singularidad de 2-((5-Bencil-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(4-metil-3-nitrofenil)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H21N5O3S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17-12-13-19(15-21(17)29(31)32)25-23(30)16-33-24-27-26-22(14-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-13,15H,14,16H2,1H3,(H,25,30) |
Clave InChI |
PVZPJEQWFAJEAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


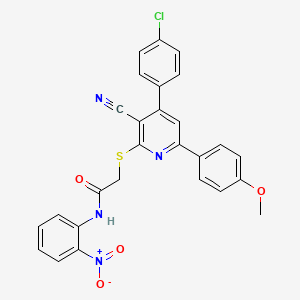

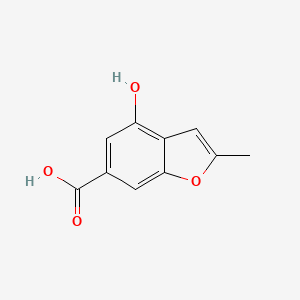
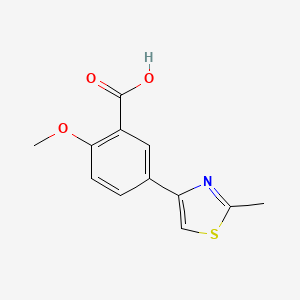
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
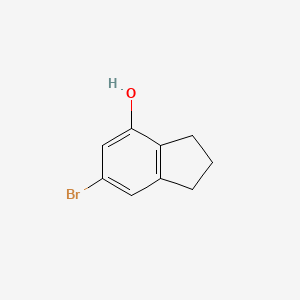
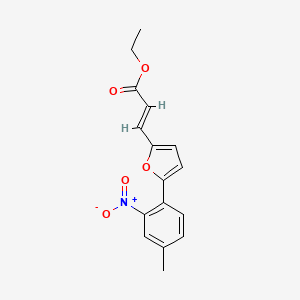
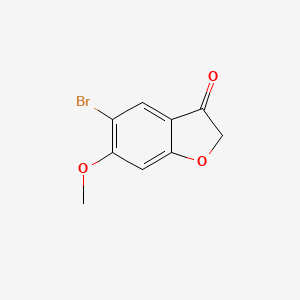


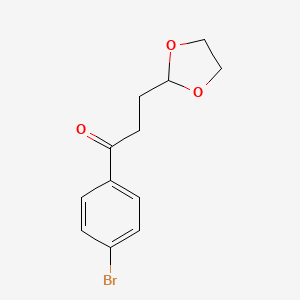
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
